molecular formula C17H18N2O4 B5813740 1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5813740
M. Wt: 314.34 g/mol
InChI Key: KEEJYVFXRMJVGX-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione is a bicyclic dione derivative featuring a central pyrrole-2,5-dione core substituted with a 2,4,6-trimethylphenyl group and a pyrrolidinyl-dione moiety. The compound’s molecular formula is inferred as C₁₇H₁₇N₃O₅ (molecular weight ≈343.34 g/mol), with steric and electronic properties influenced by the trimethylphenyl and pyrrolidinyl substituents.

Properties

IUPAC Name

1-[3-(2,5-dioxopyrrolidin-1-yl)-2,4,6-trimethylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-8-10(2)17(19-14(22)6-7-15(19)23)11(3)16(9)18-12(20)4-5-13(18)21/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJYVFXRMJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N2C(=O)CCC2=O)C)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an amide intermediate, followed by cyclization to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance yield and purity. The process typically includes steps such as heating, solvent extraction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The target compound’s 2,4,6-trimethylphenyl group introduces significant steric bulk compared to the trifluoromethoxy () or halogenated () groups in analogs. This may reduce solubility but enhance stability in hydrophobic environments.
  • Synthesis : The method described in (DMSO/K₂CO₃-mediated substitution) could be adapted for synthesizing the target compound, though reaction conditions (e.g., temperature, solvent) may require optimization due to steric hindrance .
  • Bioactivity: Fluoroimide’s pesticidal activity () suggests that halogenation and aryl groups are critical for target engagement. The target compound’s non-halogenated trimethylphenyl group may alter its mode of action or selectivity .

Physicochemical and Functional Differences

  • Solubility : The trimethylphenyl group in the target compound likely decreases aqueous solubility compared to fluoroimide’s fluorophenyl group. This could necessitate formulation adjustments for pesticidal or pharmaceutical applications.
  • Electronic Effects : The electron-withdrawing pyrrolidinyl-dione moiety may enhance electrophilic reactivity, akin to the dione cores in and . However, the lack of electron-withdrawing halogens (cf. fluoroimide) might reduce oxidative stability .
  • Molecular Weight : The target compound’s intermediate molecular weight (~343 g/mol) positions it between smaller analogs like fluoroimide (260 g/mol) and bulkier derivatives like the benzoyl-substituted compound (372 g/mol) in . This may influence bioavailability and diffusion rates .

Biological Activity

1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that can be explored for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol

The presence of a pyrrolidinyl moiety and a 2,4,6-trimethylphenyl group enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : Similar compounds have shown promise as inhibitors of protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells by interfering with growth factor signaling .
  • Antioxidant Activity : Pyrrole derivatives are known for their antioxidant properties. This activity may help mitigate oxidative stress in cells, contributing to their potential therapeutic effects against inflammation and cancer .

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colon cancer), SW620 (colon cancer), and others.
  • Inhibition Concentration (GI50) : Approximately 1.01.6×1081.0-1.6\times 10^{-8} M for certain derivatives .

Antimicrobial Activity

Some derivatives related to this compound have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests a potential application in treating infections caused by resistant strains.

Anti-inflammatory Effects

Studies have indicated that similar pyrrole derivatives can inhibit pro-inflammatory cytokine production in macrophages and may also inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

Case Studies and Research Findings

StudyFindings
Dubinina et al., 2007Demonstrated anticancer activity against colon cancer cell lines with GI50 values indicating strong inhibitory effects.
Kuznietsova et al., 2016Reported antioxidant properties and low toxicity profiles for pyrrole derivatives.
Garmanchuk et al., 2013aShowed interaction with ATP-binding domains of growth factor receptors (EGFR and VEGFR), suggesting potential for targeted therapy.

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